(5-Chloro-6-methyl-1H-indol-3-yl)methanol
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Overview
Description
(5-Chloro-6-methyl-1H-indol-3-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a chloro and methyl substitution on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methyl-1H-indol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-6-methylindole.
Formylation: The indole undergoes formylation to introduce a formyl group at the 3-position, resulting in 5-chloro-6-methyl-1H-indole-3-carbaldehyde.
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding indole derivative with a methyl group at the 3-position.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions may require catalysts like palladium or copper.
Major Products:
Oxidation: 5-Chloro-6-methyl-1H-indole-3-carbaldehyde or 5-chloro-6-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Chloro-6-methyl-1H-indole-3-methane.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-6-methyl-1H-indol-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.
Medicine: Research into its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
(5-Chloro-1H-indol-3-yl)methanol: Lacks the methyl group at the 6-position.
(6-Methyl-1H-indol-3-yl)methanol: Lacks the chloro group at the 5-position.
(5-Bromo-6-methyl-1H-indol-3-yl)methanol: Has a bromo group instead of a chloro group.
Uniqueness:
- The presence of both chloro and methyl groups on the indole ring makes (5-Chloro-6-methyl-1H-indol-3-yl)methanol unique in terms of its chemical reactivity and biological activity. These substitutions can significantly alter its interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H10ClNO |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
(5-chloro-6-methyl-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C10H10ClNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-4,12-13H,5H2,1H3 |
InChI Key |
BPTHUVIAVMWOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CN2)CO |
Origin of Product |
United States |
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